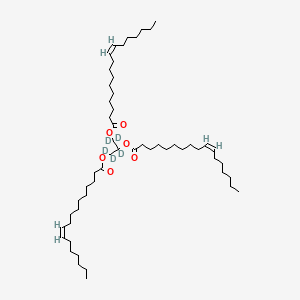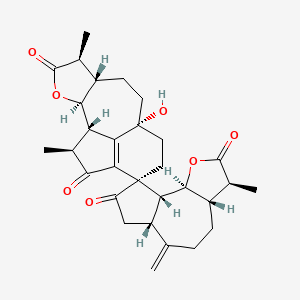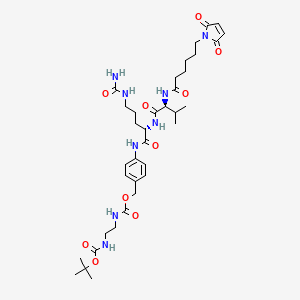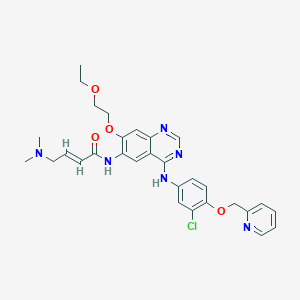
Egfr/her2-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr/her2-IN-5 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various cancers, including breast and gastric cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-5 involves multiple steps, typically starting with the preparation of a heterocyclic core, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:
Formation of the heterocyclic core: This step often involves cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of specific substituents to enhance binding affinity and selectivity towards EGFR and HER2.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and scalability.
Purification processes: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Egfr/her2-IN-5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Using reducing agents to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including dimethyl sulfoxide (DMSO), methanol, or acetonitrile, depending on the reaction type.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
科学的研究の応用
Egfr/her2-IN-5 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study the inhibition mechanisms of tyrosine kinases.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers overexpressing EGFR and HER2, such as breast and gastric cancers.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery .
作用機序
Egfr/her2-IN-5 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, inhibiting their phosphorylation and subsequent activation. This blockade prevents the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the ATP-binding sites of these receptors, leading to the inhibition of their kinase activity .
類似化合物との比較
Egfr/her2-IN-5 is compared with other dual inhibitors such as afatinib and lapatinib. While all these compounds target both EGFR and HER2, this compound is unique in its specific binding affinity and selectivity, which may result in different efficacy and side effect profiles. Similar compounds include:
Afatinib: A dual inhibitor with a broader spectrum of activity but potentially higher toxicity.
Lapatinib: Another dual inhibitor with a different binding mechanism and clinical application
This compound stands out due to its unique chemical structure and specific inhibitory properties, making it a valuable compound in cancer research and therapy .
特性
分子式 |
C30H33ClN6O4 |
|---|---|
分子量 |
577.1 g/mol |
IUPAC名 |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-ethoxyethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H33ClN6O4/c1-4-39-14-15-40-28-18-25-23(17-26(28)36-29(38)9-7-13-37(2)3)30(34-20-33-25)35-21-10-11-27(24(31)16-21)41-19-22-8-5-6-12-32-22/h5-12,16-18,20H,4,13-15,19H2,1-3H3,(H,36,38)(H,33,34,35)/b9-7+ |
InChIキー |
XPZGTHUXSPUGHN-VQHVLOKHSA-N |
異性体SMILES |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/CN(C)C |
正規SMILES |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)C=CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


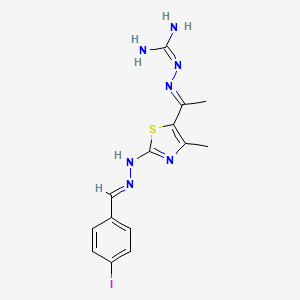
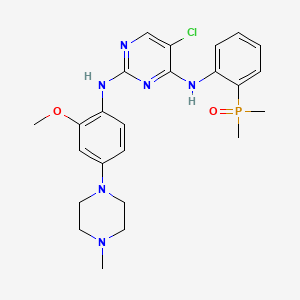
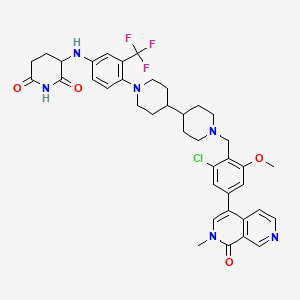
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
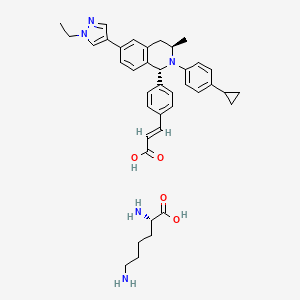
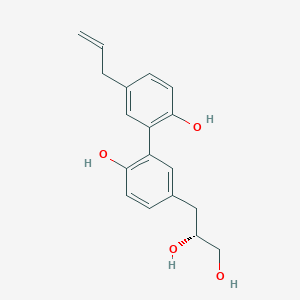
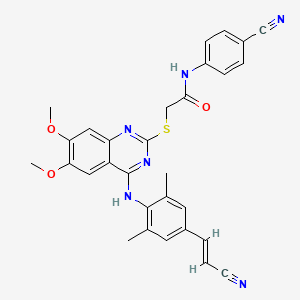
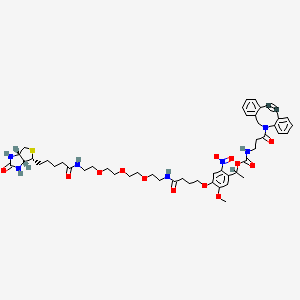
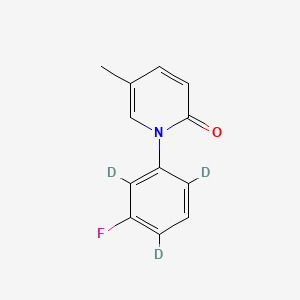
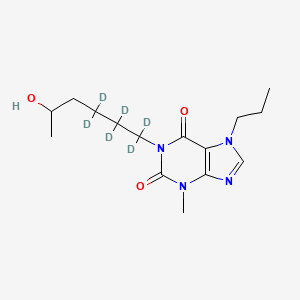
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
